molecular formula C14H28N2O4 B12573231 N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine CAS No. 630095-95-3

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine

Cat. No.: B12573231
CAS No.: 630095-95-3
M. Wt: 288.38 g/mol
InChI Key: RESNZJLFIICTSF-UHFFFAOYSA-N
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Description

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is a synthetic amino acid derivative designed for advanced peptide synthesis and chemical biology research. This compound features a glycine moiety linked to a tert-butoxycarbonyl (Boc)-protected aminoheptyl spacer, making it a valuable building block for introducing long, flexible, and protected linker chains into synthetic peptides. The Boc protecting group is a cornerstone in peptide synthesis due to its stability towards base and nucleophiles and its orthogonality to other protecting groups like Fmoc, allowing for complex synthetic strategies . The incorporation of glycine, the simplest amino acid, is known to influence the structure and function of biomolecules; for instance, studies on bacterial peptidoglycan biosynthesis have shown that glycine can be incorporated into cell wall structures, replacing alanine residues and affecting cross-linking, which can lead to morphological changes . The heptyl chain within the molecule provides a flexible tether, which can be instrumental in spacer design, conjugation of biomolecules, or in the synthesis of amino acid ionic liquids for specialized synthetic applications . The Boc group can be cleanly removed under mild acidic conditions, yielding the free amine for further coupling or conjugation without racemization . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

630095-95-3

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]heptylamino]acetic acid

InChI

InChI=1S/C14H28N2O4/c1-14(2,3)20-13(19)16-10-8-6-4-5-7-9-15-11-12(17)18/h15H,4-11H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

RESNZJLFIICTSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Acids and Aminoalkyl Glycines

A well-documented method for preparing N-tert-butoxycarbonyl amino acids involves reacting the amino acid or aminoalkyl derivative with tert-butyl dicarbonate in the presence of a base, such as triethylamine or sodium bicarbonate, in an aqueous or mixed solvent system. The reaction is usually carried out at room temperature or slightly elevated temperatures (20–30 °C) with stirring for several hours to ensure complete conversion.

  • For example, glycine derivatives can be dissolved in aqueous sodium bicarbonate or sodium carbonate solution (pH ≥ 10), and Boc2O is added in portions to control the reaction rate and minimize side reactions. After reaction completion, impurities are removed by extraction with organic solvents such as ethyl acetate or isopropyl acetate, followed by acidification and re-extraction to purify the Boc-protected product.

  • The reaction conditions typically involve maintaining pH between 7.5 and 9.0 during Boc protection to optimize yield and purity.

Synthesis of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine

The specific preparation of this compound requires the starting aminoalkyl glycine intermediate, which can be synthesized by coupling glycine with a 7-aminoheptyl moiety or by alkylation methods.

  • After obtaining the aminoalkyl glycine, the Boc group is introduced by reacting with tert-butyl dicarbonate under controlled pH and temperature conditions, as described above.

  • The reaction is typically performed in a polar organic solvent or a mixed aqueous-organic solvent system to ensure solubility of reactants and efficient reaction kinetics.

Industrial Scale and Process Optimization

Industrial processes for Boc-protected glycine derivatives emphasize cost-effectiveness, environmental friendliness, and scalability.

  • One industrial method involves transesterification of glycine with tert-butyl acetate in the presence of perchloric acid, followed by neutralization and extraction steps to obtain tert-butyl glycinate, which can then be Boc-protected using tert-butyl dicarbonate and a base such as triethylamine or sodium carbonate.

  • The process includes multiple extraction and washing steps to remove impurities and achieve high purity (>99%) Boc-glycine derivatives, with yields typically above 90%.

Parameter Typical Range/Value Notes
Solvent Water, dioxane-water, THF, ethyl acetate Mixed solvents improve solubility
Base Sodium bicarbonate, sodium carbonate, triethylamine Maintains pH 7.5–9.0 for optimal reaction
Temperature 20–30 °C Room temperature to mild heating
Reaction Time 1–8 hours Monitored by TLC or HPLC
Boc2O to substrate molar ratio 0.95–1.25 Slight excess to drive reaction
pH during reaction 7.5–9.0 Controlled to prevent side reactions
Purification Extraction with ethyl acetate or isopropyl acetate, washing, crystallization Removes impurities, isolates product
Yield 90–99% High yields achievable with optimized conditions
  • Dissolve the aminoalkyl glycine (e.g., 7-aminoheptyl glycine) in aqueous sodium bicarbonate solution (pH ≥ 10).

  • Add tert-butyl dicarbonate solution dropwise under stirring at 20–30 °C.

  • Stir the reaction mixture for 1–8 hours, monitoring progress by TLC.

  • Upon completion, extract impurities with normal hexane or similar solvents.

  • Acidify the aqueous phase to pH 1–3 with hydrochloric acid and extract the Boc-protected product with ethyl acetate.

  • Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and concentrate.

  • Crystallize the product by adding hexane and cooling, then filter and dry to obtain pure this compound.

  • The Boc protection reaction is highly selective for the amino group, with minimal side reactions when pH and temperature are controlled.

  • Purity of the final product typically exceeds 98% as confirmed by HPLC and NMR spectroscopy.

  • Melting points for Boc-protected glycine derivatives range around 87–90 °C, consistent with literature values.

  • Industrial scale processes demonstrate that the use of tert-butyl acetate and perchloric acid for initial glycine esterification followed by Boc protection is efficient and environmentally friendly, with minimal waste generation.

Method Description Key Reagents Conditions Yield (%) Notes
Boc protection via tert-butyl dicarbonate in aqueous base Aminoalkyl glycine, Boc2O, NaHCO3 or Na2CO3 20–30 °C, pH 7.5–9.0, 1–8 h 90–99 Common lab and industrial method
Transesterification of glycine with tert-butyl acetate + Boc protection Glycine, tert-butyl acetate, perchloric acid, Boc2O, triethylamine 0–10 °C for transesterification; room temp for Boc protection >90 Industrial scale, environmentally friendly
Alkylation and Boc protection (multi-step) Aminooxy intermediates, Boc2O, methyl bromoacetate, NaH Room temp to reflux, multiple steps ~44 (overall) For complex derivatives, lower yield

The preparation of this compound is effectively achieved by Boc protection of the corresponding aminoalkyl glycine intermediate using tert-butyl dicarbonate under controlled basic conditions. Industrially viable methods include initial synthesis of tert-butyl glycinate esters followed by Boc protection, offering high yields and purity with environmentally considerate processes. Reaction parameters such as pH, temperature, solvent choice, and reagent ratios are critical for optimizing yield and product quality. The described methods are supported by diverse research and patent literature, ensuring robust and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protected amino acid in organic synthesis.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active peptides.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and interactions with molecular targets.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine, differing in chain length, substituents, or protective groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Key Applications
This compound (Target) C₁₄H₂₈N₂O₄ 288.39 (estimated) Boc-amine, glycine, heptyl chain Not reported Peptide synthesis, drug delivery
N-{2-[(tert-Butoxycarbonyl)-amino]-ethyl}-glycine ethyl ester () C₁₁H₂₁N₂O₄ 245.29 Boc-amine, glycine, ethyl ester, ethyl chain Market data only Pharmaceuticals, peptide intermediates
(S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexyl)-N-(methylsulfonyl)glycine () C₂₉H₃₉N₃O₆S 557.70 Fmoc-amine, sulfonyl, glycine, hexyl chain 41.4% Solid-phase peptide synthesis
Boc-Glycine () C₇H₁₃NO₄ 175.18 Boc-amine, glycine Not reported Building block in organic synthesis
N-(tert-Butoxycarbonyl)glycine tert-butyl ester () C₁₁H₂₁NO₄ 231.29 Boc-amine, glycine, tert-butyl ester Not reported Protected intermediate in peptides

Physicochemical Properties

  • Solubility :
    • The heptyl chain in the target compound increases lipophilicity (logP ~2.5 estimated), contrasting with more polar ethyl ester derivatives (logP ~1.2) .
    • Sulfonyl-modified analogs () show reduced solubility in organic solvents due to hydrogen-bonding interactions .
  • Stability :
    • Tert-butyl esters () provide enhanced steric protection against hydrolysis compared to linear alkyl chains .

Biological Activity

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is a synthetic amino acid derivative that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound can be represented by the chemical formula C12H23NO4C_{12}H_{23}NO_4. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines, facilitating the selective modification of amino acids. The synthesis typically involves the coupling of Boc-protected heptanoic acid with glycine, utilizing standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to enhance yields and purity .

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its interactions with biological systems.

1. Anticancer Activity

Recent research has highlighted the potential anticancer properties of amino acid derivatives. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines. In one study, derivatives exhibited significant anti-proliferative effects on breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

CompoundCell LineIC50 Value (µM)
N-(ferrocenylmethylalanine)-3,4,5-trifluorobenzene carboxamideMCF-72.4
This compoundH1299Not yet evaluated

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of amino acid derivatives. Studies involving molecular docking simulations have suggested that compounds structurally related to this compound may interact with acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. These interactions could inhibit amyloid peptide aggregation, a hallmark of Alzheimer’s pathology .

Case Studies

Case Study 1: Anticancer Evaluation

In a comparative study, several amino acid derivatives were synthesized, including this compound. The derivatives were screened for their cytotoxic effects against various cancer cell lines. The most promising candidates demonstrated a clear dose-response relationship, indicating their potential as therapeutic agents in oncology.

Case Study 2: Neuroprotective Screening

A series of molecular docking studies were conducted to assess the binding affinities of this compound and its analogs to acetylcholinesterase. The results indicated that certain modifications could enhance binding and potentially lead to neuroprotective effects.

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